MK-1903
Description
Historical Context of GPR109A Agonism in Dyslipidemia Research
The historical context of GPR109A agonism in dyslipidemia research is closely tied to the use of niacin (nicotinic acid). Niacin has been utilized for decades as a lipid-modifying agent due to its ability to favorably impact serum lipid profiles. nih.govresearchgate.netjci.orgnih.govresearchgate.netbiorxiv.org Its established effects include lowering levels of low-density lipoprotein (LDL) cholesterol, very low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol levels. researchgate.netjci.orgnih.govresearchgate.netbiorxiv.org
GPR109A was later identified as a specific receptor for niacin. nih.govresearchgate.netjci.orgnih.govwalshmedicalmedia.comresearchgate.netnih.gov This receptor is notably expressed in adipocytes, as well as in immune cells and the spleen. researchgate.netnih.govwalshmedicalmedia.com Activation of GPR109A in adipocytes is understood to mediate the antilipolytic effects of niacin, leading to a reduction in the release of free fatty acids (FFAs). jci.orgnih.govnih.gov
Despite its beneficial effects on lipid profiles, the clinical use of niacin has been significantly limited by a prominent side effect: cutaneous flushing. researchgate.netjci.org Research revealed that this flushing response is also mediated by the activation of GPR109A, specifically on Langerhans cells in the skin, which triggers the release of prostaglandins (B1171923). researchgate.netjci.orgresearchgate.netnih.govnih.gov
Rationale for the Development of MK-1903 as a Selective GPR109A Agonist
The significant and often dose-limiting flushing associated with niacin therapy underscored the need for alternative approaches to target GPR109A for dyslipidemia treatment. researchgate.netjci.org The rationale behind developing selective GPR109A agonists like this compound was to potentially harness the beneficial lipid-modifying effects observed with niacin, particularly the reduction in FFAs, while minimizing or eliminating the undesirable flushing side effect. researchgate.netjci.orgnih.gov
Endogenous agonists of GPR109A, such as niacin, beta-hydroxybutyrate (BHB), and butyric acid, may not reach sufficient concentrations under physiological conditions to maximally activate the receptor, and they may also exhibit some activity at other related receptors like GPR109B. mdpi.com The development of high-affinity and selective synthetic GPR109A agonists was therefore pursued to achieve more potent and targeted activation of GPR109A. mdpi.com this compound was developed as part of this effort, specifically designed as a potent and selective GPR109A full agonist with the aim of mimicking the pharmacological effects of niacin on lipid metabolism. researchgate.net
Detailed research findings on this compound have provided insights into its activity and effects. In vitro studies have demonstrated that this compound is a more potent agonist of GPR109A compared to niacin. For instance, in a whole cell HTRF-cAMP assay, this compound exhibited an EC50 of 12.9 nM, while niacin had an EC50 of 51 nM, indicating a higher potency for this compound in activating the receptor and inhibiting cAMP production. tocris.com Furthermore, studies have confirmed this compound's selectivity for GPR109A, showing no significant binding at the GPR109B receptor. ncats.iotocris.com
Preclinical studies involving this compound indicated that the compound was well tolerated. ncats.ioresearchgate.netnih.gov Investigations in fasted rats showed that this compound was effective in reducing plasma free fatty acid levels across a range of doses. caymanchem.com Building upon these preclinical observations, this compound was advanced to human clinical trials. Phase 1 studies demonstrated that this compound administration resulted in a robust decrease in plasma free fatty acids. ncats.ioresearchgate.netnih.gov
The structural basis for this compound's interaction with GPR109A has also been explored through structural studies. These investigations have provided insights into how this compound binds to the receptor, highlighting interactions with key residues within the binding pocket, such as R111, S179, and Y284. plos.org These structural details contribute to the understanding of the molecular mechanisms underlying GPR109A activation by selective agonists.
Here is a summary of in vitro potency data for this compound and niacin:
| Compound | Target | Assay | EC50 (nM) | Reference |
| This compound | GPR109A | HTRF-cAMP | 12.9 | tocris.comcaymanchem.com |
| Niacin | GPR109A | HTRF-cAMP | 51 | tocris.com |
This table illustrates the higher in vitro potency of this compound compared to niacin in activating GPR109A signaling as measured by the inhibition of cAMP production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-43-4 | |
| Record name | MK-1903 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1903 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Mechanism of Action of Mk 1903
GPR109A/Hydroxycarboxylic Acid Receptor 2 (HCAR2) Interaction and Agonism
MK-1903, a tricyclic pyrazole (B372694) carboxylic acid, acts as a full agonist at the HCAR2 receptor. acs.orgnih.gov Its activation of the receptor initiates a cascade of intracellular events that mediate its physiological effects, primarily the modulation of lipid metabolism. nih.govwikipedia.org
This compound is characterized as a potent and selective agonist for the GPR109A (HCAR2) receptor. acs.org The ligand-binding pocket for HCAR2 is situated deep within the receptor's transmembrane domain, shielded by extracellular loops. nih.gov The binding of agonists like this compound is a critical first step in receptor activation and subsequent signal transduction. nih.gov Structural and functional studies have identified a general pharmacophore for HCAR2 agonists, which relies on interactions with three key amino acid residues: R1113.36, S17945.52, and Y2847.43. nih.govresearchgate.net These residues are pivotal for the recognition and binding of various ligands, including this compound. researchgate.netresearchgate.net
Upon binding of this compound, HCAR2 undergoes a conformational change that facilitates its coupling to the Gαi/o family of heterotrimeric G proteins. nih.govnih.govnih.gov This interaction triggers the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer and the receptor. wikipedia.org
The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. wikipedia.orgcusabio.com Adenylyl cyclase is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. cusabio.comresearchgate.net By inhibiting this enzyme, this compound-mediated HCAR2 activation leads to a decrease in intracellular cAMP levels. nih.gov This reduction in cAMP is a hallmark of the signaling cascade initiated by HCAR2 agonists and is central to the receptor's function in regulating processes like lipolysis in adipocytes. nih.govwikipedia.org
This compound has been evaluated in comparison to niacin, the historical agonist for HCAR2 used in the treatment of dyslipidemia. While both compounds are full agonists at the receptor, their physiological efficacy profiles show notable differences. nih.gov In human clinical trials, this compound demonstrated potent activity in reducing plasma free fatty acids (FFAs), an effect mediated by HCAR2 activation in adipocytes. acs.orgnih.govwikipedia.org
| Compound | Agonist Type | Effect on Free Fatty Acids (FFAs) | Effect on Serum Lipids (Triglycerides, HDL) |
|---|---|---|---|
| This compound | Full Agonist | Robust Decrease | Weak Effect |
| Niacin | Full Agonist | Transient Reduction | Beneficial Changes (Decrease in Triglycerides, Increase in HDL) |
Structural Biology of this compound Binding to HCAR2
The precise mechanism of how this compound engages with and activates HCAR2 has been significantly clarified through high-resolution structural studies. researchgate.net
The structure of the human HCAR2 receptor in a complex with its coupled Gαi protein and bound to this compound has been successfully determined using single-particle cryo-electron microscopy (cryo-EM). researchgate.netnih.govpdbj.org These studies have provided a high-resolution view (2.68 Å) of the receptor-ligand interaction, revealing the exact orientation of this compound within the orthosteric binding pocket and the conformational state of the activated receptor. researchgate.net The availability of this cryo-EM structure offers a detailed molecular blueprint for understanding the agonist's mechanism of action. researchgate.netpdbj.org
Cryo-EM and molecular docking studies have pinpointed the specific molecular interactions that anchor this compound within the HCAR2 binding pocket. nih.govresearchgate.net The interaction pattern is consistent with that of other HCAR2 agonists and involves a combination of polar and non-polar contacts. researchgate.netresearchgate.net
Key interactions include:
Salt Bridge: A crucial salt bridge is formed between the carboxylic acid group of this compound and the residue Arginine 111 (R1113.36). researchgate.net
Hydrogen Bonds: The pyrazole nitrogen atoms of this compound form hydrogen bonds with Serine 179 (S17945.52) and Tyrosine 284 (Y2847.43). nih.govresearchgate.net
Apolar Interactions: The fused cyclopropane (B1198618) and cyclopentane (B165970) moiety of this compound engages in non-polar interactions with surrounding hydrophobic residues, including Tryptophan 91 (W91ECL1), Serine 178 (S17845.51), and Phenylalanine 277 (F2777.36). nih.gov
Mutagenesis studies where these key residues (R111, S179, and Y284) were replaced with alanine (B10760859) confirmed their pivotal role in ligand recognition and receptor activation. researchgate.net
| HCAR2 Residue | Interaction Type | Interacting Moiety of this compound |
|---|---|---|
| Arginine 111 (R1113.36) | Salt Bridge / Hydrogen Bond | Carboxylic Acid / Nitrogen Atoms |
| Tyrosine 284 (Y2847.43) | Hydrogen Bond | Nitrogen Atoms |
| Serine 179 (S17945.52) | Hydrogen Bond | Nitrogen Atoms |
| Tryptophan 91 (W91ECL1) | Apolar Interaction | Cyclopropane/Cyclopentane Moiety |
| Serine 178 (S17845.51) | Apolar Interaction | Cyclopropane/Cyclopentane Moiety |
| Phenylalanine 277 (F2777.36) | Apolar Interaction | Cyclopropane/Cyclopentane Moiety |
Analysis of Ligand Selectivity Mechanisms between HCAR1 and HCAR2
The hydroxycarboxylic acid receptors HCAR1 and HCAR2, despite sharing significant amino acid sequence homology and structurally similar endogenous ligands (lactate and β-hydroxybutyrate, respectively), exhibit distinct ligand selectivity. nih.gov The development of subtype-specific agonists like this compound for HCAR2 has been instrumental in elucidating the molecular determinants of this selectivity. nih.govplos.org Cryo-electron microscopy (cryo-EM) structures of HCAR1 and HCAR2 in complex with various ligands have revealed crucial differences in their orthosteric binding pockets (OBPs), providing a structural basis for these selective interactions. plos.orgnih.govrepec.org
The primary determinants of ligand selectivity lie in the specific amino acid residues that line the binding pockets within the transmembrane (TM) helices and extracellular loops (ECLs). plos.orgrepec.org Comparative structural analyses have identified several key residues that differ between HCAR1 and HCAR2, leading to variations in the size, shape, and electrostatic properties of their OBPs. plos.org
One of the most significant regions for agonist selectivity is the top of the binding pocket, involving extracellular loop 1 (ECL1) and TM2. plos.org Specifically, three residues in HCAR1—R712.60, Y752.64, and R79ECL1—are replaced by L832.60, Y872.64, and the bulkier W91ECL1 in HCAR2, respectively. plos.org The substitution of Arginine 71 in HCAR1 with Leucine 83 in HCAR2 is particularly critical. nih.govplos.org Mutagenesis studies have confirmed this, showing that an R712.60L mutation in HCAR1 can partially restore activation by the HCAR2-specific agonist this compound. nih.gov Conversely, the L832.60R mutation in HCAR2 significantly impairs its agonistic activity. nih.gov
Extracellular loop 2 (ECL2) also plays a pivotal role in ligand recognition and selectivity. nih.govplos.org The spatial position of ECL2 differs markedly between the two receptors. nih.govplos.org A key residue, E16645.51 in HCAR1's ECL2, which interacts with its agonist, is replaced by S17845.51 in HCAR2. nih.govplos.org Furthermore, molecular dynamics simulations show that while the agonist this compound forms stable hydrogen bonds with S17945.52 in HCAR2, HCAR1 agonists primarily interact with E16645.51. plos.org These differing interactions within ECL2 are a crucial factor driving agonist selectivity. nih.govplos.org
The binding of this compound to HCAR2 involves interactions with several key residues that are conserved among many HCAR2 agonists. These interactions include forming a salt bridge with R1113.36 and hydrogen bonds with S17945.52 and Y2847.43. nih.govresearchgate.net The presence of a bulkier residue like W91ECL1 in HCAR2, compared to R79ECL1 in HCAR1, also contributes to the differential binding environment that favors HCAR2-selective agonists. plos.org
The table below summarizes the key amino acid residues that are decisive for agonist selectivity between HCAR1 and HCAR2.
| Receptor | Residue Position | HCAR1 Residue | HCAR2 Residue | Role in Selectivity |
| TM2 | 2.60 | Arg71 | Leu83 | Critical for agonist recognition; mutation in HCAR1 to Leu partially restores this compound activity. nih.govplos.org |
| TM2 | 2.64 | Tyr75 | Tyr87 | Contributes to the differential shape of the binding pocket. plos.org |
| ECL1 | ECL1 | Arg79 | Trp91 | The bulkier Trp in HCAR2 creates a different steric and chemical environment at the pocket entrance. plos.org |
| ECL2 | 45.51 | Glu166 | Ser178 | Forms different hydrogen bond interactions with respective selective agonists. nih.govplos.org |
| ECL2 | 45.52 | Ser167 | Ser179 | S179 in HCAR2 forms stable hydrogen bonds with this compound. nih.govplos.org |
Preclinical Pharmacological Investigations of Mk 1903
In Vitro Studies on Relevant Cellular Models
Assessment of Receptor Expression and Functional Characterization in Adipocytes and Immune Cells
GPR109A, the target receptor for MK-1903, is expressed in various cell types, including adipocytes, spleen, and immune cells. researchgate.netacs.orgnih.gov Adipocytes are crucial for energy storage and endocrine activity, while immune cells, such as macrophages and T cells, are involved in inflammatory responses within adipose tissue. mdpi.comfrontiersin.org The expression of GPR109A in these cells suggests a role for its agonists, like this compound, in modulating both metabolic and inflammatory pathways. Studies have shown that HCAR2 (GPR109A) is expressed in spinal microglia, but not in astrocytes or neurons. nih.gov Its expression was observed to increase in MRL/lpr mice with thermal hyperalgesia. nih.gov In cultured rat microglia cells, HCAR2 expression levels increased after exposure to Lipopolysaccharide (LPS). researchgate.net Treatment with this compound also increased HCAR2 protein levels in these cells. researchgate.net
Evaluation of Cellular Anti-Lipolytic Effects and Free Fatty Acid Modulation
Activation of GPR109A in adipocytes is known to mediate anti-lipolytic effects through coupling to the Gαi protein pathway, which leads to decreased cAMP levels and reduced activation of protein kinase A (PKA), ultimately inhibiting lipolysis. cdnsciencepub.comuniversiteitleiden.nl this compound, being a potent full agonist of GPR109A, exhibits greater potency than niacin in a whole cell HTRF-cAMP assay, with EC50 values of 12.9 nM and 51 nM, respectively. ncats.io This indicates that this compound is more effective than niacin at activating the receptor and initiating the signaling cascade that leads to the inhibition of lipolysis.
In vitro studies using rat primary adipocytes have demonstrated a decrease in free fatty acid (FFA) levels following treatment with GPR109A agonists like niacin or R-β-hydroxybutyric acid (BHB). mdpi.com While specific in vitro data for this compound's direct effect on anti-lipolysis and FFA modulation in adipocytes were not extensively detailed in the provided snippets, its classification as a potent GPR109A agonist strongly suggests it would exert similar anti-lipolytic effects in these cells by reducing cAMP levels and subsequently lowering FFA release. The mechanism involves the Gi protein-coupled pathway, similar to HCAR1, which also suppresses lipolysis by reducing cAMP levels in adipocytes. plos.org
A comparison of potency in a whole cell HTRF-cAMP assay is presented below:
| Compound | Receptor | Assay Type | EC50 (nM) |
| This compound | HCA2/GPR109A | Whole cell HTRF-cAMP | 12.9 |
| Niacin | HCA2/GPR109A | Whole cell HTRF-cAMP | 51 |
Note: Data compiled from search result ncats.io.
In Vivo Studies in Animal Models
Effects on Plasma Free Fatty Acid Levels in Various Species
Preclinical studies in various species have investigated the effects of this compound on plasma FFA levels. Like niacin, this compound has been shown to dose-dependently lower plasma FFAs in preclinical species. researchgate.net This effect is consistent with its mechanism of action as a GPR109A agonist, inhibiting lipolysis in adipocytes and thus reducing the release of FFAs into the bloodstream. cdnsciencepub.comuniversiteitleiden.nl
In mice, this compound (referred to as compound R,R-19a) produced a significant decrease in plasma free fatty acids. scite.ai Another GPR109A agonist, MK-0354, was also found to be as active as nicotinic acid in reducing plasma FFA levels in mice. universiteitleiden.nl
Efficacy Evaluation in Preclinical Models of Lipid Metabolism and Dyslipidemia
This compound was developed for the treatment of dyslipidemia. researchgate.neted.ac.uk Dyslipidemia is characterized by altered lipid levels, including elevated FFAs, triglycerides, and LDL cholesterol, and often low HDL cholesterol. cdnsciencepub.comnih.gov As a GPR109A agonist, this compound's primary mechanism related to lipid metabolism is the inhibition of lipolysis, which is expected to reduce the influx of FFAs to the liver and subsequently impact triglyceride synthesis and VLDL secretion.
However, preclinical studies with this compound in models of dyslipidemia have shown a divergence between its anti-lipolytic effects and its effects on serum lipids. In the B6[Tg(CETP)/Ldlr tm1 ] murine model, this compound demonstrated anti-lipolytic action but showed no effects on plasma triglycerides, LDL-c, as well as HDL-c. nih.gov This finding suggests that while this compound effectively lowers FFAs via GPR109A activation, this mechanism alone may not be sufficient to replicate the broader serum lipid improvements observed with other agents like niacin, which may involve GPR109A-independent pathways. researchgate.netacs.orgnih.govcdnsciencepub.comnih.gov
Data from preclinical studies comparing the effects of this compound and niacin on plasma FFAs and serum lipids in mice are summarized below:
| Compound | Effect on Plasma FFAs | Effect on Serum Lipids (Triglycerides, LDL-c, HDL-c) |
| This compound | Decreased | No significant effect |
| Niacin | Decreased (via GPR109A) | Improved (partially via GPR109A-independent pathways) |
Investigation of On-Target Receptor Activation in Different Tissues
Investigations into on-target receptor activation by this compound in different tissues have confirmed its activity at GPR109A. As a potent and selective full agonist of HCA2/GPR109A, this compound is expected to activate this receptor wherever it is expressed. ncats.iomedchemexpress.com
In preclinical species, this compound induces robust cutaneous flushing, which is indicative of GPR109A activation in Langerhans cells in the skin. researchgate.net This flushing is a known side effect of GPR109A activation, mediated by the release of prostaglandin (B15479496) D2. nih.gov
Furthermore, studies in MRL/lpr mice, a model of systemic lupus erythematosus (SLE), demonstrated that intrathecal injection of this compound significantly attenuated thermal hyperalgesia. nih.gov This effect was linked to the activation of GPR109A expressed in spinal microglia, where it suppressed the production of interleukin-18 (IL-18) and attenuated p38 MAPK activity. nih.gov This indicates that this compound can activate GPR109A in microglia within the spinal cord, leading to anti-inflammatory and analgesic effects in this specific model.
Cryo-EM structures of human HCAR2 (GPR109A) in complex with this compound have been determined, providing insights into the molecular mechanisms by which this compound binds to and activates the receptor. plos.orgnih.govpdbj.org These structural studies help to elucidate the ligand recognition and receptor activation process at a molecular level.
Exploration of Neuroinflammatory and Analgesic Effects in Disease Models (e.g., Systemic Lupus Erythematosus)
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease that can cause significant pain, including chronic pain, despite conventional management. nih.govnih.govnih.govwikipedia.org Preclinical investigations using animal models, such as the female MRL/lpr mouse model of SLE, have provided insights into the potential analgesic effects of this compound in the context of lupus-induced pain. nih.govnih.govnih.govresearchgate.net These studies represent some of the first evidence for the analgesic properties of a GPR109A-specific agonist in an SLE animal model. nih.govnih.gov
MRL/lpr mice exhibit increased sensitivity to thermal stimuli, a form of thermal hyperalgesia, which is accompanied by significant activation of microglia and astrocytes and elevated activity of p38 MAPK and glutamatergic synapses in the spinal dorsal horn. nih.govnih.govmdpi.com Intrathecal administration of this compound has been shown to significantly attenuate this thermal hyperalgesia in MRL/lpr mice. nih.govnih.govmdpi.comdntb.gov.uaresearchgate.net This effect was observed in mice with thermal hyperalgesia but did not alter sensory perception in normal control mice. nih.govmdpi.com
Modulation of Microglial Activity
GPR109A is expressed in spinal microglia but not in astrocytes or neurons. nih.govnih.govnih.govmdpi.comresearchgate.net In MRL/lpr mice with thermal hyperalgesia, the expression of GPR109A in the spinal dorsal horn is significantly increased. nih.govnih.govnih.govmdpi.com Activation of GPR109A receptors in microglia by this compound appears to play a key role in its analgesic effects. nih.govnih.govnih.govresearchgate.net Studies suggest that this compound can shift microglia toward an anti-inflammatory phenotype. researchgate.net
Suppression of Inflammatory Mediators (e.g., Interleukin-18, p38 MAPK)
Activation of GPR109A by this compound has been shown to attenuate the enhanced level of phosphorylated p38 MAPK in MRL/lpr mice with thermal hyperalgesia. nih.gov This suggests that this compound can suppress p38 MAPK activity, a kinase involved in pro-inflammatory signaling. nih.govscholaris.ca
Furthermore, activation of GPR109A receptors in microglia by this compound has been linked to the suppression of interleukin-18 (IL-18) production. nih.govnih.govresearchgate.net IL-18 is a cytokine implicated in neuroinflammation and pain processing. nih.govmdpi.comresearchgate.netmdpi.com this compound treatment has also been shown to attenuate the production of IL-1β in the spinal dorsal horn of MRL/lpr mice with thermal hyperalgesia. nih.gov
Data from studies investigating the impact of this compound on inflammatory mediators in spinal slices from MRL/lpr mice demonstrate a reduction in phosphorylated p38 MAPK and levels of IL-1β and IL-18 following treatment. nih.gov
| Inflammatory Mediator | MRL Control Mice (Vehicle) | MRL/lpr Mice (Vehicle) | MRL/lpr Mice (this compound) | Significance (vs. MRL/lpr Vehicle) |
| Phosphorylated p38 MAPK | Low | High | Reduced | p < .05 nih.gov |
| IL-1β | Low | Elevated | Attenuated | p < .05 nih.gov |
| IL-18 | Low | Elevated | Attenuated | Not specified in snippet |
Impact on Synaptic Activity and Hyperalgesia
In MRL/lpr mice with thermal hyperalgesia, increased glutamatergic synaptic activity is observed in the spinal dorsal horn, indicating central sensitization. nih.govnih.govnih.govmdpi.com Activation of GPR109A receptors in microglia by this compound has been shown to attenuate this enhanced glutamatergic synaptic activity. nih.govnih.govnih.govmdpi.com This suppression of synaptic activity is suggested to occur via the suppression of IL-18 production from microglia. nih.govnih.gov Blocking IL-18 activity has also been shown to attenuate glutamate (B1630785) release from presynaptic terminals in the spinal dorsal horn and reduce thermal hyperalgesia in MRL/lpr mice, further supporting the link between IL-18, synaptic activity, and pain in this model. nih.gov
The analgesic effects of this compound in the SLE mouse model, specifically the attenuation of thermal hyperalgesia, are directly linked to its ability to modulate microglial activity and suppress inflammatory mediators and glutamatergic synaptic activity in the spinal dorsal horn. nih.govnih.govnih.govmdpi.com
Clinical Translational Research of Mk 1903
Early Phase Clinical Trials
Early clinical investigations focused on understanding the initial effects of MK-1903 in human subjects, particularly its pharmacodynamic properties. ncats.ioacs.orgresearchgate.net
Initial Pharmacodynamic Observations in Human Subjects
Phase 1 clinical trials with this compound demonstrated a robust decrease in plasma free fatty acids (FFAs) in human subjects. ncats.ioacs.orgresearchgate.net This observation aligned with the known mechanism of GPR109A agonists, which inhibit lipolysis in adipocytes, thereby reducing the release of FFAs into the bloodstream. researchgate.net
Effects on Plasma Free Fatty Acid Reduction
Studies confirmed that this compound treatment led to a significant reduction in plasma free fatty acid levels in humans. researchgate.net This effect is consistent with its role as a potent GPR109A agonist, mediating the anti-lipolytic effect observed with niacin. researchgate.net However, research also indicated that while this compound acutely lowered FFAs in humans, chronic FFA suppression was not sustainable through GPR109A agonism with compounds like this compound or niacin. researchgate.netnih.gov
Advanced Phase Clinical Trials
Following promising early-phase results regarding FFA reduction, this compound was advanced to Phase 2 clinical trials to assess its efficacy in target patient populations. ncats.ioacs.orgresearchgate.net
Efficacy Assessment in Target Patient Populations (e.g., Dyslipidemia, Atherosclerosis)
This compound was evaluated in Phase 2 clinical trials for the treatment of dyslipidemia and atherosclerosis. ncats.ioncats.io A randomized, double-blind, placebo-controlled Phase 2a trial specifically assessed its potential efficacy in patients with dyslipidemia. bioworld.comclinicaltrialsregister.eu
Evaluation of Outcomes Related to Serum Lipid Profiles (e.g., High-Density Lipoprotein Cholesterol)
A key objective of the Phase 2a trial was to evaluate the lipid-modifying effect of this compound, including its impact on serum lipid profiles such as high-density lipoprotein cholesterol (HDL-C). bioworld.comclinicaltrialsregister.euresearchgate.net Fasting plasma levels of LDL-C, HDL-C, and triglycerides were measured at baseline and after 4 weeks of treatment. researchgate.net
Comparative Efficacy and Safety Profile in Relation to Niacin
Clinical trials comparing this compound to niacin have provided insights into their relative efficacy and safety. Niacin has historically been used to treat dyslipidemia due to its ability to positively affect serum lipids, including lowering LDL cholesterol and triglycerides and raising HDL cholesterol. acs.orgresearchgate.netnih.govcdnsciencepub.comresearchgate.net Niacin's activation of GPR109A on adipocytes mediates a transient reduction in plasma FFA levels. researchgate.netnih.gov
In preclinical studies, this compound exhibited greater potency than niacin in a whole cell HTRF-cAMP assay, with EC50 values of 12.9 nM and 51 nM, respectively. tocris.comncats.io this compound also dose-dependently lowered plasma FFAs in vitro and induced cutaneous flushing in preclinical species, similar to niacin, indicating activation of GPR109A in adipocytes and Langerhans cells. researchgate.net
Regarding safety, preclinical studies indicated that this compound was well tolerated and presented no apparent safety concerns. acs.orgnih.govdrugbank.comncats.io Merck discontinued (B1498344) the development of this compound following the phase 2a trial, stating that the elevation of HDL cholesterol relative to placebo did not meet the primary efficacy objective, and no safety signals were implicated as the drivers of this decision. ncats.ioncats.iobiospace.com While niacin is known for causing skin flushing mediated by GPR109A activation researchgate.netnih.gov, the comparative flushing profile of this compound in the clinical trials, beyond the preclinical observation of inducing flushing researchgate.net, is not detailed in the provided search results in comparison to niacin's clinical flushing profile.
The comparative efficacy findings are summarized in the table below:
| Compound | Effect on Plasma Free Fatty Acids (FFA) | Effect on Serum Lipids (LDL-C, HDL-C, Triglycerides) | GPR109A Agonism |
| Niacin | Transient reduction researchgate.netnih.gov | Significant effects (lowers LDL-C, TG; raises HDL-C) acs.orgresearchgate.netnih.govcdnsciencepub.comresearchgate.net | Yes acs.orgresearchgate.netnih.govdrugbank.com |
| This compound | Robust decrease in phase 1 acs.orgnih.govdrugbank.comncats.io | Weak effect compared to niacin in phase 2a acs.orgresearchgate.netnih.govdrugbank.comncats.io | Potent and selective full agonist tocris.comcaymanchem.comncats.io |
This table highlights the dissociation between GPR109A-mediated FFA lowering and the broader lipid-modifying effects observed with niacin, suggesting that niacin's full lipid efficacy may involve mechanisms beyond GPR109A activation. acs.orgresearchgate.netnih.govdrugbank.comncats.io
Exploration of Novel Therapeutic Applications for Gpr109a Agonism Via Mk 1903
Pain Management and Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, plays a critical role in the development and maintenance of various pain states, including neuropathic and inflammatory pain. nih.govwjgnet.com GPR109A has emerged as a potential therapeutic target for controlling neuroinflammation and alleviating chronic pain. nih.gov Studies using GPR109A agonists, including MK-1903, have demonstrated analgesic effects in animal models of pain. wikipedia.orgnih.gov
Role in Modulating Central Nervous System Microglial Activation
Microglia are the primary immune cells in the central nervous system and undergo activation in response to injury or insult, contributing to neuroinflammatory processes. mdpi.com GPR109A is expressed in microglia, and its activation has been shown to mediate neuroprotective and anti-inflammatory effects. nih.govresearchgate.net
Research indicates that GPR109A expression levels are increased in cultured rat microglia following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulus. researchgate.net Treatment with this compound, a full agonist of GPR109A, also increased the receptor protein levels in a similar fashion. researchgate.net Furthermore, stimulation of GPR109A by this compound in LPS-treated microglial cells demonstrated several key effects:
Prevention of decreased cell viability. researchgate.net
Inhibition of morphological activation. researchgate.net
Reduction in the production of pro-inflammatory mediators. researchgate.net
| Microglial Response to LPS and this compound Treatment | LPS Exposure | LPS + this compound Treatment |
| GPR109A Expression Levels | Increased | Increased |
| Cell Viability | Decreased | Prevented Decrease |
| Morphological Activation | Observed | Inhibited |
| Pro-inflammatory Mediator Production | Increased | Reduced |
These findings suggest that this compound can modulate microglial activation and shift them towards an anti-inflammatory phenotype. researchgate.net Additionally, GPR109A stimulation reduced the mRNA expression of pro-inflammatory mediators induced by neuronal chemokine fractalkine (FKN), which activates the CX3CR1 receptor on microglia. researchgate.net
Therapeutic Potential in Neuropathic and Inflammatory Pain Conditions
The ability of this compound to modulate microglial activation and neuroinflammation suggests its potential therapeutic application in various pain conditions. Studies in animal models have provided evidence for its analgesic effects. wikipedia.orgnih.gov
In a mouse model of chronic pain induced by systemic lupus erythematosus (SLE), intrathecal administration of this compound attenuated thermal hyperalgesia. nih.govnih.govnih.gov This analgesic effect was associated with the suppression of enhanced activity of p38 MAP kinase in microglia in mice with chronic pain. nih.govnih.gov Furthermore, activation of microglial GPR109A by this compound reduced the activity of cathepsin B and the production of mature IL-1β and interleukin-18 (IL-18) in the spinal dorsal horn. nih.govnih.gov These findings indicate that targeting microglial GPR109A with agonists like this compound could be a potent approach for reversing spinal neuroinflammation and abnormal excitatory synaptic activity contributing to pain. nih.govnih.gov
| Effect of Intrathecal this compound in SLE Mouse Model | Observation in SLE Mice (Vehicle) | Effect of this compound Treatment |
| Thermal Hyperalgesia | Present | Attenuated |
| Spinal Microglial Activation | Increased | Not directly measured, but related mechanisms suppressed nih.gov |
| Spinal p38 MAPK Activity | Elevated | Suppressed |
| Spinal Cathepsin B Activity | Elevated | Attenuated |
| Spinal Mature IL-1β Production | Elevated | Attenuated |
| Spinal IL-18 Production | Elevated | Suppressed |
| Spinal Glutamatergic Synaptic Activity | Enhanced | Attenuated |
Electrophysiological recordings in vivo have also shown that this compound was able to prevent the increase in nociceptive neuron firing activity mediated by the spinal application of fractalkine in healthy rats. researchgate.net This suggests a potential interaction between GPR109A and the fractalkine signaling pathway in modulating pain. researchgate.net
Beyond SLE-induced pain, GPR109A agonists, including this compound, have shown analgesic effects in other animal models of thermal and mechanical hypersensitivity related to conditions such as tibial bone fracture, intervertebral disc degeneration, complete Freund's adjuvant-induced arthritis, and chronic constriction of the sciatic nerve. wikipedia.org
Broader Implications in Neurological Disorders and Beyond
Neuroinflammation is a common underlying factor in the pathological processes of numerous neurological disorders. nih.govresearchgate.net Given the role of GPR109A in regulating neuroinflammation, its agonists like this compound may have broader implications in the treatment of these conditions. nih.govresearchgate.net
Potential Involvement in Antipsychotic Mechanisms
While the primary mechanism of action for classical and atypical antipsychotic drugs involves modulation of dopamine (B1211576) receptors, particularly D2 receptors, the exact mechanisms for their full therapeutic effects remain an area of active research. fmi.chresearchgate.netpsychiatryonline.orgnih.govnih.gov Neuroinflammation has been implicated in the pathophysiology of some psychiatric disorders, including schizophrenia. Although direct research specifically linking this compound or GPR109A agonism to established antipsychotic mechanisms is limited in the provided search results, the compound's ability to modulate neuroinflammation, particularly microglial activation in the central nervous system, suggests a potential indirect involvement or a novel therapeutic avenue. nih.govresearchgate.net
The modulation of microglial activity by this compound could potentially influence neuroinflammatory processes that may contribute to certain neurological or psychiatric symptoms. researchgate.net However, further research is required to elucidate any direct or indirect roles of GPR109A agonism via this compound in the complex mechanisms underlying antipsychotic effects.
Challenges and Future Directions in Gpr109a Agonist Drug Discovery
Dissociation of Anti-Lipolytic Effects from Broader Lipid Efficacy
Niacin has been used for decades to favorably impact plasma lipoproteins, including reducing LDL-c, VLDL-c, and Lp(a), and increasing HDL-c. nih.govnih.gov A key mechanism by which niacin was hypothesized to exert its lipid-lowering effects was through the activation of GPR109A on adipocytes, leading to the inhibition of lipolysis and a reduction in plasma free fatty acids (FFAs). nih.govnih.govpsu.edu This reduction in FFA was thought to decrease triglyceride synthesis in the liver, subsequently impacting lipoprotein profiles. psu.edu
However, studies with selective GPR109A agonists, including MK-1903 and SCH900271, have challenged this hypothesis. In both mouse models and human clinical trials, this compound demonstrated potent anti-lipolytic action, effectively lowering plasma FFA levels. acs.orgresearchgate.netnih.govnih.gov Despite this, this compound and other selective GPR109A agonists did not consistently show the significant beneficial effects on plasma triglycerides, LDL-c, or HDL-c that are characteristic of niacin treatment. acs.orgresearchgate.netnih.govnih.govnih.gov
Research using GPR109A knockout mice further supported this dissociation, showing that while the anti-lipolytic effect of niacin was abrogated in the absence of GPR109A, niacin's lipid efficacy on plasma lipoproteins was not affected. nih.govnih.gov This suggests that while GPR109A mediates the reduction in FFAs, the broader positive effects of niacin on lipid profiles may involve GPR109A-independent pathways. acs.orgresearchgate.netnih.govnih.govnih.gov
Data illustrating the differential effects on FFAs and lipids are crucial in this context. For example, studies showed this compound significantly decreased plasma FFAs in humans. ncats.ioacs.orgnih.gov However, in phase II studies, this compound had only a weak effect on serum lipids compared to niacin. acs.orgnih.gov
Strategies for Developing GPR109A Agonists with Improved Therapeutic Profiles
Given the dissociation between anti-lipolytic and broader lipid effects, and the significant flushing side effect associated with niacin, strategies for developing improved GPR109A agonists focus on several key areas:
Reducing Flushing: Niacin-induced flushing is mediated by GPR109A activation on dermal Langerhans cells and keratinocytes, leading to the release of prostaglandins (B1171923) like PGD2 and PGE2, which cause vasodilation. nih.govjci.orgahajournals.orgescholarship.org Developing agonists that selectively activate GPR109A in target tissues (like adipocytes or immune cells involved in anti-inflammatory responses) while minimizing activation in the skin is a major goal.
Improving Lipid Efficacy: The lack of significant lipid-modifying effects observed with selective GPR109A agonists like this compound suggests that simply activating GPR109A may not be sufficient to replicate niacin's full lipid benefits. Future strategies may involve identifying GPR109A-independent pathways contributing to niacin's lipid efficacy and developing combination therapies or agonists that can modulate both GPR109A and these other pathways.
Targeting Anti-inflammatory Effects: GPR109A is expressed on immune cells and has been shown to mediate anti-inflammatory effects, independent of its lipid-modifying actions. nih.govoup.comwalshmedicalmedia.comresearchgate.netplos.org Developing GPR109A agonists that selectively promote these anti-inflammatory pathways could be valuable for treating conditions where inflammation plays a key role, such as atherosclerosis, neuroinflammation, and certain pain conditions. nih.govnih.govoup.comwalshmedicalmedia.complos.orgnih.govresearchgate.net this compound, for instance, has shown analgesic effects by activating microglial GPR109A and suppressing neuroinflammation in a mouse model of lupus. nih.gov
Development of Biased Agonists and Allosteric Modulators Targeting HCAR2
The concept of biased agonism offers a potential avenue to separate the desirable effects of GPR109A activation from undesirable ones. Biased agonists selectively activate certain downstream signaling pathways (e.g., Gαi signaling for anti-lipolysis) while avoiding others (e.g., β-arrestin signaling implicated in flushing). ahajournals.orgwalshmedicalmedia.comresearchgate.netnih.gov Research suggests that β-arrestin signaling, specifically β-arrestin1, is involved in the flushing response, while Gαi-mediated signaling is linked to the anti-lipolytic effect. ahajournals.orgwalshmedicalmedia.comresearchgate.net Developing Gαi-biased GPR109A agonists could potentially provide anti-lipolytic or anti-inflammatory benefits without causing significant flushing.
Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric ligand binding site, represent another strategy. nih.govresearchgate.net These modulators can enhance or inhibit the effects of orthosteric agonists like niacin or endogenous ligands like β-hydroxybutyrate. researchgate.netnih.govmedchemexpress.com Biased allosteric modulators (BAMs) can selectively influence specific signaling pathways, offering fine-tuning of receptor activity. nih.govresearchgate.netmedchemexpress.com The discovery and characterization of allosteric binding sites and BAMs for HCAR2 are active areas of research, aiming to develop compounds with improved therapeutic profiles. nih.govresearchgate.netnih.govmedchemexpress.com
Recent structural studies using cryo-electron microscopy have provided detailed insights into the binding of different agonists and allosteric modulators to HCAR2, revealing the orthosteric binding site and suggesting the presence of allosteric sites. researchgate.netnih.govresearchgate.netnih.govresearchgate.net These structural data are crucial for the rational design of next-generation biased agonists and allosteric modulators.
Re-evaluation of Niacin's Mechanisms of Action and GPR109A Independent Pathways
The findings from studies with selective GPR109A agonists, including this compound, strongly suggest that niacin's beneficial effects on lipid profiles are not solely mediated by GPR109A activation and the resulting reduction in FFAs. acs.orgresearchgate.netnih.govnih.govnih.gov This necessitates a re-evaluation of niacin's mechanisms of action and a focus on identifying GPR109A-independent pathways that contribute to its broader lipid efficacy.
Research indicates that niacin may have direct effects on the liver, such as increasing intracellular apolipoprotein B degradation and reducing its secretion, which are independent of GPR109A. nih.govnih.gov Niacin has also been shown to reduce hepatic reuptake of HDL particles by inhibiting surface-expressed ATP-synthase β-chains. nih.govnih.gov Furthermore, niacin can influence inflammatory pathways mediated through GPR109A, but it also possesses lipoprotein-independent effects that influence inflammation. nih.govnih.govresearchgate.net
Studies exploring niacin's effects in GPR109A knockout mice have been instrumental in dissecting GPR109A-dependent and -independent effects. These studies have confirmed that while the anti-lipolytic effect is GPR109A-dependent, the positive changes in lipoprotein levels are largely independent of this receptor. nih.govnih.gov Additionally, some anti-atherosclerotic effects of niacin may occur via GPR109A-independent mechanisms, potentially involving NAD+/nicotinamide pathways. oup.complos.org
Rational Design of Next-Generation GPR109A/HCAR2-Targeting Therapeutics
The challenges and insights gained from studying GPR109A agonists like this compound are guiding the rational design of future therapeutics targeting this receptor. Key considerations for designing next-generation GPR109A/HCAR2-targeting drugs include:
Structure-Based Design: Utilizing the increasing number of high-resolution structures of HCAR2 in complex with various ligands, including agonists and allosteric modulators, is crucial for structure-based drug design. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Understanding the specific interactions between ligands and the receptor, including the orthosteric and potential allosteric binding sites, can inform the design of compounds with desired properties.
Targeting Specific Signaling Pathways: Designing biased agonists that selectively activate beneficial GPR109A-mediated pathways (e.g., Gαi signaling for anti-inflammation) while avoiding those linked to side effects (e.g., β-arrestin signaling for flushing) is a promising strategy. ahajournals.orgwalshmedicalmedia.comresearchgate.netnih.gov
Developing Allosteric Modulators: Identifying and developing allosteric modulators, particularly biased allosteric modulators, offers an alternative approach to fine-tune GPR109A activity and potentially achieve pathway-specific modulation. nih.govresearchgate.netmedchemexpress.com
Exploring Combination Therapies: Given the likely involvement of GPR109A-independent pathways in niacin's full therapeutic profile, future strategies may involve combining GPR109A agonists with agents that target these other pathways to achieve comprehensive lipid management and potentially enhanced anti-inflammatory effects.
Investigating Novel Therapeutic Indications: Beyond dyslipidemia, the anti-inflammatory role of GPR109A suggests potential therapeutic applications in various inflammatory diseases. nih.govnih.govoup.comwalshmedicalmedia.comresearchgate.netplos.orgnih.govresearchgate.net Rational design efforts can focus on developing agonists optimized for specific inflammatory conditions, such as neuroinflammation or pain. nih.govnih.gov
The development of this compound, while not achieving the full lipid efficacy of niacin, provided critical data demonstrating the dissociation between GPR109A-mediated anti-lipolysis and broader lipid effects. This has redirected research efforts towards understanding the complex pharmacology of niacin and GPR109A, paving the way for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Conclusion
Synthesis of Key Academic Research Findings on MK-1903
Academic research has established this compound as a potent and selective full agonist for the HCAR2 (GPR109A) receptor. rndsystems.comtocris.commedchemexpress.combertin-bioreagent.com Studies have shown that this compound exhibits greater potency in activating GPR109A compared to niacin in in vitro assays. rndsystems.comtocris.com For instance, in a whole cell HTRF-cAMP assay, this compound demonstrated an EC50 value of 12.9 nM, while niacin had an EC50 of 51 nM. rndsystems.comtocris.combertin-bioreagent.com Furthermore, this compound has shown selectivity for HCAR2 over the related receptor GPR109B and a panel of other GPCRs and ion channels. rndsystems.comtocris.combertin-bioreagent.comhodoodo.com
Beyond its effects on lipid metabolism, research has explored the potential of this compound in other therapeutic areas where HCAR2 is implicated. For example, studies in a mouse model of systemic lupus erythematosus (SLE) showed that intrathecal injection of this compound attenuated thermal hyperalgesia by activating microglial GPR109A, suppressing IL-18 production and glutamatergic synaptic activity. nih.govnih.gov Research also suggests a role for HCAR2/GPR109A in regulating retinal immune responses, with studies using beta-hydroxybutyrate, another HCAR2 agonist, showing reduced inflammation in a model of retinal inflammation. biorxiv.org
Broader Impact on GPR109A/HCAR2 Pharmacology and Drug Development Paradigms
The findings from studies with this compound, particularly the observation that while it effectively lowers free fatty acids, its effect on serum lipids was weak compared to niacin in a phase 2 study, have led to a re-evaluation of the mechanisms underlying niacin's beneficial effects. nih.gov This suggests that some of niacin's lipid-modifying effects might occur through GPR109A-independent pathways. nih.gov This understanding is critical for guiding the development of future GPR109A-targeted therapies, highlighting the need for a comprehensive understanding of the receptor's downstream signaling and its interplay with other pathways.
Q & A
Q. How should a dose-response experiment for MK-1903 be designed to evaluate its cellular effects?
A robust dose-response study should include a range of concentrations (e.g., 1–100 µM) to capture threshold and saturation effects, as shown in studies where this compound significantly reduced cell viability at higher concentrations . Use triplicate samples per concentration and include controls (e.g., untreated cells, vehicle controls). Employ viability assays (e.g., MTT, trypan blue exclusion) and statistical tests (e.g., ANOVA with post-hoc analysis) to determine significance .
Q. What experimental controls are critical when studying this compound’s mechanism of action?
Essential controls include:
- Negative controls : Untreated cells or vehicle-only treatments to account for solvent effects.
- Positive controls : Compounds with known mechanisms (e.g., nicotinic acid for HCA2 receptor activation) to validate assay sensitivity .
- Technical controls : Replicates across multiple experimental runs to assess reproducibility. Document all conditions in a laboratory notebook for traceability .
Q. How can researchers ensure proper characterization of this compound in novel studies?
Follow established protocols for compound validation:
- Purity verification : Use HPLC or mass spectrometry.
- Structural confirmation : NMR or X-ray crystallography for novel derivatives.
- Batch consistency : Document synthesis protocols and storage conditions to avoid variability .
Advanced Research Questions
Q. How should contradictions in this compound’s effects across studies be resolved?
Systematic reviews and meta-analyses are key. For example, if one study reports apoptosis induction while another observes necrosis, compare experimental conditions (e.g., cell type, exposure duration, concentration ranges). Use reference backtracking to identify foundational studies and perform sensitivity analyses to isolate variables . Additionally, replicate conflicting experiments with standardized protocols (e.g., identical cell lines, assay kits) .
Q. What methodologies address reproducibility challenges in this compound research?
- Pre-registration : Publish detailed protocols on platforms like Open Science Framework.
- Data transparency : Share raw datasets, including outliers, with clear metadata (e.g., instrument settings, reagent lot numbers) .
- Collaborative verification : Partner with independent labs to validate findings, adhering to ethical guidelines for data ownership and authorship .
Q. How can researchers ethically balance open data sharing with patient privacy in this compound clinical studies?
Implement de facto anonymization: Remove direct identifiers (e.g., names, addresses) and aggregate data where possible. Use secure repositories with controlled access (e.g., GDPR-compliant platforms) and obtain explicit consent for data reuse. Include clauses in consent forms specifying permissible secondary analyses .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Error assessment : Report confidence intervals and use regression diagnostics (e.g., residual plots) to validate model assumptions .
- Multivariate analysis : Apply principal component analysis (PCA) if studying this compound’s interaction with multiple signaling pathways .
Q. How should researchers handle outliers in this compound datasets?
Predefine outlier criteria (e.g., data points >3 SD from the mean). Perform sensitivity analyses by recalculating results with and without outliers. If outliers persist, investigate technical artifacts (e.g., pipetting errors) or biological variability (e.g., clonal heterogeneity) .
Ethical & Methodological Frameworks
What criteria define a rigorous research question for this compound studies?
Apply the FINER framework:
- Feasible : Achievable within resource constraints (e.g., compound availability).
- Novel : Address gaps, such as this compound’s off-target effects.
- Ethical : Comply with institutional review boards for animal/human studies.
- Relevant : Align with broader goals (e.g., therapeutic potential in metabolic disorders) .
Q. How can mixed-methods approaches enhance this compound research?
Combine quantitative data (e.g., cell viability assays) with qualitative insights (e.g., researcher observations during experiments) to contextualize mechanisms. For example, microscopy data (qualitative) can explain anomalies in quantitative viability results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
